molecular formula C18H18ClF3N4O2 B2868619 4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide CAS No. 2034348-70-2

4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Cat. No. B2868619
CAS RN: 2034348-70-2
M. Wt: 414.81
InChI Key: VQNVZDRNMIVGFZ-UHFFFAOYSA-N
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Description

The compound “4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a pyrimidine ring, and a piperidine ring . These functional groups are common in many active pharmaceutical ingredients and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including oxidation, displacement reactions, and in situ hydrolysis . For example, an improved route for synthesizing a related compound involves two linear chemical steps: oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, and displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions followed by in situ hydrolysis of the N-formyl intermediate .

Scientific Research Applications

Synthesis and Pharmaceutical Research

  • The development of new heterocyclic compounds, including benzamide derivatives, shows significant promise in the realm of pharmaceutical research. These compounds are explored for their potential as cyclooxygenase inhibitors, with notable applications in analgesic and anti-inflammatory therapies (Abu‐Hashem et al., 2020).

Analytical Chemistry and Quality Control

  • In analytical chemistry, nonaqueous capillary electrophoresis is utilized for the separation of imatinib mesylate and related substances, including benzamide derivatives. This technique is vital for quality control in pharmaceutical production (Ye et al., 2012).

Antineoplastic Applications

  • Benzamide derivatives are explored in the treatment of chronic myelogenous leukemia. Studies focus on understanding the metabolism of these compounds in patients, which is crucial for optimizing their therapeutic efficacy (Gong et al., 2010).

Gastrointestinal Therapeutics

  • Research in the field of gastroenterology has identified benzamide derivatives as selective serotonin 4 receptor agonists. These compounds have shown potential as novel prokinetic agents, which could be beneficial for treating various gastrointestinal disorders (Sonda et al., 2004).

Neurological Research

  • Benzamide derivatives are also being studied for their potential in treating neurological disorders such as epilepsy. They have shown efficacy in animal models, leading to further investigations for clinical applications (Amato et al., 2011).

Antibacterial Research

  • The synthesis of marine-sourced natural products, including pyrimidinyl benzamides, highlights the potential for developing new antibacterial drugs. These compounds are derived from nature and could serve as templates for novel drug development (Joshi & Dodge, 2021).

Material Science

  • In material science, the study of crystalline forms of benzamide derivatives provides valuable insights into the properties of these compounds, which is critical for their effective application in various fields (Yanagi et al., 2000).

properties

IUPAC Name

4-chloro-2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O2/c1-28-14-8-11(19)2-3-13(14)17(27)25-12-4-6-26(7-5-12)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNVZDRNMIVGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

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